The compound (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a complex organic molecule that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds that mostly contain basic nitrogen atoms and are known for their pharmacological effects. This particular compound exhibits structural features typical of quinolizidine derivatives, which are notable for their biological activity and potential therapeutic applications.
This compound can be sourced from various plant species known for their medicinal properties. It is classified under quinolizidine alkaloids, which are characterized by a bicyclic structure composed of a quinoline ring fused with a piperidine ring. These compounds have been studied for their effects on the central nervous system and other biological systems.
The synthesis of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol can be approached through several methods:
These methods require careful control of reaction conditions to ensure high yields and selectivity towards the desired stereoisomer.
The molecular structure of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol can be represented as follows:
The stereochemistry at positions 2R, 3R, and 11bR indicates specific spatial arrangements that are crucial for its biological activity.
The compound may participate in various chemical reactions:
Each reaction pathway would depend on specific reagents and conditions tailored to favor the desired transformation while minimizing side reactions.
The mechanism of action for compounds like (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol often involves interactions with biological targets such as receptors or enzymes:
Quantitative structure–activity relationship studies may provide insights into how structural variations affect its biological efficacy.
The compound has potential applications in various fields:
Research into this compound continues to uncover new insights into its properties and applications within medicinal chemistry and related fields.
The compound is formally identified by the systematic IUPAC name (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol. This nomenclature precisely defines its molecular framework as a hexahydrobenzoquinolizine core with specific substituents and stereochemistry [1]. The stereochemical descriptors (2R,3R,11bR) denote the absolute configuration at three chiral centers, critically influencing its three-dimensional structure and biological activity. The "R" designation at positions 2, 3, and 11b indicates the relative spatial arrangement of atoms around these stereocenters, which is essential for understanding its receptor binding interactions and distinguishing it from diastereomers or enantiomers [2]. The benzo[a]quinolizine system incorporates a methoxy group at C10 and hydroxyl groups at C2 and C9, positioned on the fused tetracyclic ring system. The 2-methylpropyl (isobutyl) side chain at C3 further contributes to its structural specificity among tetrabenazine analogs [1] [5].
The compound possesses the molecular formula C₁₈H₂₇NO₃, corresponding to a calculated molecular weight of 305.41 g/mol [1] [2]. Elemental composition analysis reveals:
This composition aligns with tetrabenazine derivative chemistry but distinguishes itself through specific substitutions, particularly the absence of a methyl group at the 9-position compared to metabolites like α-dihydrotetrabenazine [1]. The molecular weight is empirically verified through mass spectrometry, with high-resolution measurements confirming an exact mass of 305.1991 g/mol for the protonated form [2]. The formula satisfies the degree of unsaturation calculation (5 double bond equivalents), consistent with the benzoquinolizine scaffold containing two aromatic bonds and three saturated rings.
Table 1: Molecular Composition Analysis
Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 18 | 12.01 | 216.18 |
Hydrogen (H) | 27 | 1.008 | 27.22 |
Nitrogen (N) | 1 | 14.01 | 14.01 |
Oxygen (O) | 3 | 16.00 | 48.00 |
Total | - | - | 305.41 |
This compound is recognized under multiple chemical synonyms across pharmacological and chemical literature, reflecting its relationship to tetrabenazine metabolites and stereoisomeric forms. Key synonyms include:
The primary CAS Registry Number is 1065193-59-0, which serves as the universal identifier in chemical databases and regulatory documents [1] [2]. Additional identifiers include:
The compound is consistently classified as a pharmaceutical impurity or reference standard in analytical contexts, emphasizing its role in quality control of tetrabenazine formulations [2]. The diversity in nomenclature highlights its characterization across different research contexts—from synthetic chemistry ("Desoxyfrenolicin") to pharmacological metabolism studies ("9-O-Desmethyl" derivative).
Table 2: Registry Identifiers and Synonyms
Identifier Type | Identifier Value | Source/Context |
---|---|---|
CAS Registry Number | 1065193-59-0 | Universal chemical identifier [1] |
Catalog Number | TRC-D230745 | LGC Standards [2] |
IUPAC Name | (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol | Systematic nomenclature [1] |
Common Synonyms | (+)-9-deMe-DTBZ; Desoxyfrenolicin | Pharmacological research [2] [5] |
The compound is a key structural analog of tetrabenazine (TBZ), differing through the absence of a methyl group at the 9-hydroxy position and saturation of the pyridine ring. Its core structure maintains the benzoquinolizine pharmacophore essential for vesicular monoamine transporter 2 (VMAT2) inhibition [3] [5]. Compared to deuterated isotopologues like Tetrabenazine-d6 (deutetrabenazine), which incorporates deuterium at metabolically vulnerable sites to prolong half-life, this desmethyl variant lacks deuterium modification but shares the reduced dihydrotetrabenazine scaffold [3].
Synthetic routes to this compound often involve stereoselective reduction of tetrabenazine or its intermediates, followed by regioselective demethylation [5]. The (2R,3R,11bR) configuration is critical for VMAT2 binding affinity, as epimerization at any chiral center significantly reduces activity. Patent literature identifies it as an intermediate in metabolic pathways and a reference compound for quantifying TBZ metabolism in biological matrices [3]. Its structural features position it between active metabolites (like α-dihydrotetrabenazine) and deuterated derivatives designed for improved pharmacokinetics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7